An In-depth Technical Guide to 3-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 3-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(Bromomethyl)-2-fluorobenzonitrile, a key building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, outlines a robust synthetic protocol, and explores its strategic application in the creation of complex pharmaceutical agents. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower researchers in their work.
Core Chemical and Physical Properties
3-(Bromomethyl)-2-fluorobenzonitrile, with CAS Number 1246527-18-3, is a trifunctional aromatic compound featuring a nitrile, a fluorine atom, and a reactive bromomethyl group.[1][2] This unique combination of functional groups makes it a highly valuable intermediate for introducing complex functionalities in multi-step syntheses.
Structural and Identification Data
| Identifier | Value | Source |
| Chemical Name | 3-(Bromomethyl)-2-fluorobenzonitrile | - |
| Synonym(s) | 3-Cyano-2-fluorobenzyl bromide | [1][2] |
| CAS Number | 1246527-18-3 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| MDL Number | MFCD18394043 | [1][2] |
Physical and Spectroscopic Characterization
While specific experimental data for the melting point, boiling point, and solubility of 3-(Bromomethyl)-2-fluorobenzonitrile are not widely reported in peer-reviewed literature, it is typically supplied as a white to off-white crystalline solid. The properties of its isomers, such as 3-(Bromomethyl)benzonitrile (melting point 93-96 °C) and 4-(Bromomethyl)-2-fluorobenzonitrile (boiling point 44-46 °C), can offer a point of comparison, though direct extrapolation is not recommended.[3]
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the -CH₂Br group, typically in the range of δ 4.5-4.8 ppm. The aromatic protons would appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine and other substituents.
-
¹³C NMR: The carbon spectrum would display a signal for the benzylic carbon at approximately δ 30-35 ppm. The nitrile carbon would be observed downfield, typically around δ 115-120 ppm. The aromatic carbons would appear in the δ 110-165 ppm range, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JC-F).
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IR Spectroscopy: Key infrared absorption bands would include a sharp peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, and C-H stretching frequencies for the aromatic ring and the CH₂ group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile
The most logical and widely practiced method for the synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile is the radical bromination of its precursor, 2-fluoro-3-methylbenzonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group.
Reaction Principle and Mechanism
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from N-bromosuccinimide (NBS). This bromine radical then abstracts a hydrogen atom from the benzylic position of 2-fluoro-3-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The use of light (photobromination) can also be employed to initiate the radical formation, offering a cleaner and often more efficient alternative to chemical initiators.
Caption: Free-radical mechanism of benzylic bromination.
Detailed Experimental Protocol
This protocol is based on established methods for benzylic bromination and is optimized for safety and efficiency.
Materials:
-
2-Fluoro-3-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
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Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 2-fluoro-3-methylbenzonitrile (1 equivalent) in anhydrous acetonitrile (10 volumes).
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Initiation: Add AIBN (0.05 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(Bromomethyl)-2-fluorobenzonitrile as a solid.
Reactivity and Synthetic Utility
The synthetic value of 3-(Bromomethyl)-2-fluorobenzonitrile stems from the high reactivity of the benzylic bromide, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This allows for the facile introduction of a wide range of functional groups.
Caption: Nucleophilic substitution pathways.
This reactivity is crucial in building molecular complexity. For instance, reaction with an alcohol or phenol in the presence of a base yields an ether linkage, while reaction with a thiol provides a thioether. Amines readily displace the bromide to form secondary or tertiary amines, and carboxylates can be used to form esters.
Applications in Drug Discovery and Development
Halogenated aromatic building blocks are of paramount importance in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the reactive bromomethyl group serves as a handle for constructing the core scaffolds of drug candidates. While direct citation of 3-(Bromomethyl)-2-fluorobenzonitrile in the synthesis of a marketed drug is not readily found in public literature, the utility of closely related analogs in major drug development programs provides a strong indication of its potential.
A Key Building Block for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The synthesis of complex heterocyclic systems, which form the core of many PARP inhibitors, often relies on versatile building blocks. For example, 2-fluoro-5-formylbenzonitrile, a structurally related compound, is a key intermediate in the synthesis of Olaparib, a leading PARP inhibitor.[4] This underscores the strategic importance of fluorinated benzonitriles with a reactive benzylic position in the construction of these life-saving medicines.
Precursor for Advanced Pharmaceutical Intermediates
The synthesis of the investigational drug Danuglipron, a GLP-1 receptor agonist for type 2 diabetes, involves the intermediate 3-fluoro-4-(hydroxymethyl)benzonitrile.[5] This intermediate is prepared from 3-fluoro-4-methylbenzonitrile via a radical bromination to form 4-(bromomethyl)-3-fluorobenzonitrile, a close isomer of our topic compound, followed by hydrolysis.[5] This large-scale industrial synthesis highlights the reliability and scalability of the benzylic bromination of fluorinated methylbenzonitriles, further validating the synthetic accessibility and potential of 3-(Bromomethyl)-2-fluorobenzonitrile for similar applications.
Caption: Synthetic workflow in drug discovery.
Safety and Handling
3-(Bromomethyl)-2-fluorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[1]
-
Precautionary Measures: Do not breathe dust/fumes/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[1] Use only outdoors or in a well-ventilated area.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
3-(Bromomethyl)-2-fluorobenzonitrile is a versatile and highly reactive building block with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures. While detailed physical and spectroscopic data are not yet widely available in the public domain, its synthesis via radical bromination is well-precedented and robust. The demonstrated utility of its close analogs in the synthesis of important pharmaceuticals like Olaparib and Danuglipron highlights the immense value of this class of compounds to the research and development community. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized intermediates will undoubtedly increase.
References
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PrepChem. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
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Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-fluorobenzonitrile. Retrieved from [Link]
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ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
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PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
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WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. Retrieved from [Link]
Sources
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